molecular formula C17H15Cl2N3O2 B15085769 N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide CAS No. 769149-46-4

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Cat. No.: B15085769
CAS No.: 769149-46-4
M. Wt: 364.2 g/mol
InChI Key: NCERFICQVQCJJU-ZVBGSRNCSA-N
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Description

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives, followed by acylation with 4-methylbenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce hydrazine derivatives .

Scientific Research Applications

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • 2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Uniqueness

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzylidene hydrazine moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

769149-46-4

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C17H15Cl2N3O2/c1-11-5-7-12(8-6-11)17(24)20-10-15(23)22-21-9-13-3-2-4-14(18)16(13)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+

InChI Key

NCERFICQVQCJJU-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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